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Compound of Interest

Compound Name: Ethyl 5-chloronicotinate

Cat. No.: B1295656 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

analytical methodologies for the characterization of ethyl 5-chloronicotinate. Due to the

limited availability of public experimental spectra for ethyl 5-chloronicotinate, this document

presents predicted spectroscopic data based on established principles of nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS). The experimental protocols

detailed herein are standard methodologies applicable for the acquisition of such data.

Data Presentation: Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for ethyl 5-chloronicotinate.

These values are estimations and should be confirmed by experimental data.

Table 1: Predicted ¹H NMR Spectroscopic Data for Ethyl 5-chloronicotinate
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~8.9 - 9.1 Doublet 1H H-2 (Pyridine ring)

~8.6 - 8.8 Doublet of Doublets 1H H-4 (Pyridine ring)

~8.2 - 8.4 Doublet 1H H-6 (Pyridine ring)

~4.3 - 4.5 Quartet 2H -O-CH₂-CH₃

~1.3 - 1.5 Triplet 3H -O-CH₂-CH₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data for Ethyl 5-chloronicotinate

Chemical Shift (δ) ppm Carbon Type Assignment

~164 - 166 Carbonyl C=O

~151 - 153 Aromatic CH C-2

~148 - 150 Aromatic CH C-6

~138 - 140 Aromatic CH C-4

~132 - 134 Aromatic C-Cl C-5

~125 - 127 Aromatic C C-3

~61 - 63 Aliphatic CH₂ -O-CH₂-CH₃

~14 - 16 Aliphatic CH₃ -O-CH₂-CH₃

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: Predicted IR Spectroscopic Data for Ethyl 5-chloronicotinate
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Wavenumber (cm⁻¹) Intensity
Functional Group
Vibration

~3100 - 3000 Medium Aromatic C-H Stretch

~2980 - 2850 Medium Aliphatic C-H Stretch

~1720 - 1740 Strong C=O Stretch (Ester)

~1580 - 1600 Medium-Strong
C=C and C=N Stretch

(Pyridine ring)

~1250 - 1300 Strong C-O Stretch (Ester)

~1100 - 1150 Medium C-Cl Stretch

Table 4: Predicted Mass Spectrometry Data for Ethyl 5-chloronicotinate

m/z Relative Intensity (%) Possible Fragment Ion

185/187 High
[M]⁺ (Molecular ion with ³⁵Cl/

³⁷Cl isotopes)

156/158 Medium [M - C₂H₅]⁺

140/142 Medium [M - OC₂H₅]⁺

111/113 High [C₅H₃NCl]⁺

78 Medium [C₅H₄N]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Methodology:
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Sample Preparation:

Weigh approximately 10-20 mg of ethyl 5-chloronicotinate for ¹H NMR and 50-100 mg

for ¹³C NMR.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a

clean, dry vial.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean 5 mm NMR tube to remove any particulate matter.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not

already present in the solvent.

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity and improve resolution.

Tune the probe for the desired nucleus (¹H or ¹³C).

Acquire the spectrum using appropriate pulse sequences and acquisition parameters

(e.g., number of scans, relaxation delay).

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1295656?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295656?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of solid ethyl 5-chloronicotinate directly onto the ATR crystal.

Instrument Setup and Data Acquisition:

Lower the ATR press to ensure good contact between the sample and the crystal.

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum over the desired wavenumber range (typically 4000-400

cm⁻¹).

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

Sample Introduction:

Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe or after separation by gas chromatography (GC-MS).
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Ionization:

The sample molecules are bombarded with a high-energy electron beam (typically 70 eV)

in the ion source, causing the formation of a molecular ion (M⁺) and various fragment ions.

Mass Analysis:

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or

time-of-flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection and Data Processing:

The separated ions are detected, and their abundance is recorded.

The resulting data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural

information.

Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of
Ethyl 5-Chloronicotinate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295656#ethyl-5-chloronicotinate-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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